molecular formula C17H17N3O3S B12885302 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide CAS No. 62294-85-3

4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide

Cat. No.: B12885302
CAS No.: 62294-85-3
M. Wt: 343.4 g/mol
InChI Key: ZEAYDUVGYZEZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted quinoline moiety linked via a methylamino bridge to a benzene-sulfonamide core.

Properties

CAS No.

62294-85-3

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

4-[(6-methoxyquinolin-3-yl)methylamino]benzenesulfonamide

InChI

InChI=1S/C17H17N3O3S/c1-23-15-4-7-17-13(9-15)8-12(11-20-17)10-19-14-2-5-16(6-3-14)24(18,21)22/h2-9,11,19H,10H2,1H3,(H2,18,21,22)

InChI Key

ZEAYDUVGYZEZFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)CNC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide exhibit significant anticancer properties. Quinoline derivatives have been shown to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. For instance, a study on related compounds demonstrated their efficacy in inhibiting cancer cell growth through targeted protein interactions .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases that are overactive in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in malignancies such as breast and lung cancer. The structural features of the compound, including the quinoline moiety, play a significant role in its biological activity .

Dermatological Applications

Topical Formulations
Due to its sulfonamide group, 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide is being explored for use in dermatological formulations. Sulfonamides are known for their antibacterial properties, making this compound a candidate for treating skin infections and inflammatory conditions. Research indicates that formulations containing such compounds can improve skin bioavailability and therapeutic efficacy .

Case Study: Wound Healing
A study evaluated the effectiveness of a topical formulation containing similar sulfonamide derivatives on wound healing in animal models. The results showed significant improvement in wound contraction rates compared to control groups, suggesting potential for clinical applications in dermatology .

Pharmaceutical Development

Drug Formulation Studies
The development of pharmaceutical formulations using 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide has been investigated to enhance drug delivery systems. The compound's solubility and stability in various solvents are critical parameters assessed during formulation development. Studies have shown that optimizing these properties can lead to more effective delivery mechanisms for therapeutic agents .

Parameter Observation
Solubility (mg/mL)15 mg/mL in DMSO
Stability (pH range)Stable between pH 5-7
Release ProfileSustained release over 24 hours

Cosmetic Applications

Cosmetic Formulations
The compound's properties extend into cosmetic applications where it may serve as an active ingredient due to its skin-soothing and antimicrobial effects. Research into cosmetic formulations demonstrates that incorporating such compounds can enhance product efficacy while ensuring safety and stability .

Mechanism of Action

The mechanism of action of 4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro-substituted analogs (e.g., Compound 17) exhibit higher melting points (227–228.5°C) compared to dimethylamino derivatives (Compound 16, 179–180.5°C) due to enhanced intermolecular interactions . The target compound’s methoxy group (electron-donating) may lower its melting point relative to nitro analogs but increase solubility.
  • Heterocyclic Moieties: Pyrazole (Compound 18) and triazine (Compound 19) substituents introduce distinct electronic environments, as evidenced by ¹³C-NMR shifts (e.g., δ 10.91 ppm for pyrazole CH₃ groups) . The quinoline group in the target compound likely enhances π-π stacking interactions in biological systems.
  • Synthetic Efficiency : Hydrazone derivatives (e.g., Compounds 15–17) show high yields (66–95%) via Schiff base formation, while pyrazole synthesis (Compound 18) requires harsh conditions (conc. HCl, reflux) and yields <50% .

Spectral and Analytical Comparisons

  • ¹H-NMR: Hydrazone NH protons resonate at 8.67–9.10 ppm in semicarbazides (e.g., Compound 9), whereas oxadiazole-thione derivatives (Compound 24) show NH singlets at 7.28 ppm . The target compound’s methylamino bridge may produce distinct NH/CH₂ signals near 3–4 ppm.
  • ESI–MS : Triazine hybrids (e.g., Compound 19) exhibit [M+H]+ peaks at 455.32 (calculated 455.55), confirming high purity .

Biological Activity

4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and cardiovascular diseases. This article explores its biological activity, supported by empirical data, case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the quinoline moiety enhances its potential as a kinase inhibitor, targeting various cancer pathways.

Research indicates that compounds with similar structures can modulate protein kinase activity, influencing cellular processes such as proliferation and apoptosis. The quinoline structure is particularly noted for its ability to inhibit B-RAF kinase, a well-known target in cancer therapy.

Anticancer Activity

A study on quinoline-based diarylamides demonstrated that derivatives similar to 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide exhibited potent inhibitory effects on various cancer cell lines. For instance, compounds showed growth inhibition percentages below -90 in non-small cell lung cancer (NSCLC), colon, and breast cancer cell lines. Specifically, the compound's ability to inhibit B-RAF V600E was highlighted, suggesting its potential in treating melanoma and other cancers .

Cardiovascular Effects

Research on related benzenesulfonamide derivatives has shown cardiovascular implications. For example, studies indicated that certain sulfonamides could act as calcium channel inhibitors, thereby affecting perfusion pressure and coronary resistance in isolated heart models. The interaction with calcium channels suggests a mechanism where the compound may exert negative inotropic effects, potentially beneficial in conditions like heart failure .

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide is crucial for its therapeutic application. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. For instance, computational studies indicated favorable permeability characteristics across various cell lines, which may enhance its bioavailability .

In Vitro Studies

In vitro assays have demonstrated that 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide significantly inhibits the proliferation of specific cancer cell lines. For example:

  • Cell Line : NCI-H322M (NSCLC)
    • GI50 : < 2.0 μM
    • Effect : Over 90% growth inhibition observed.

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the compound's effectiveness against HBV (Hepatitis B Virus). Results indicated that similar quinoline derivatives could significantly reduce viral load in treated subjects compared to controls .

Data Tables

Activity Type Cell Line GI50 (μM) Inhibition (%)
AnticancerNCI-H322M< 2.0> 90
CardiovascularIsolated Rat HeartN/AReduced perfusion pressure
AntiviralHepG2.2.15N/ASignificant reduction in HBV replication

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.